3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-b]pyridazinyl group, a piperidinyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The trifluoromethyl group is often introduced via electrophilic fluorination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazinyl oxides, while reduction may produce piperidinyl derivatives.
Scientific Research Applications
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar core structures but different substituents.
Piperidinyl derivatives: Compounds containing the piperidinyl group with varying functional groups.
Trifluoromethylated compounds: Molecules with the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine stands out due to its combination of the imidazo[1,2-b]pyridazinyl, piperidinyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17F3N6O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H17F3N6O/c18-17(19,20)13-1-2-15(23-22-13)25-8-5-12(6-9-25)11-27-16-4-3-14-21-7-10-26(14)24-16/h1-4,7,10,12H,5-6,8-9,11H2 |
InChI Key |
GWPAWGFECNOXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=NN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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